molecular formula C25H24FNO4 B13444821 (3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid

(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid

Cat. No.: B13444821
M. Wt: 421.5 g/mol
InChI Key: VZEBMUGCZPAAOY-KKKMTZTLSA-N
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Description

(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a dihydrobenzo[k]phenanthridin moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydrobenzo[k]phenanthridin core, introduction of the cyclopropyl group, and the addition of the fluorine atom. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms or other functional groups can be substituted onto the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid: shares similarities with other fluorinated aromatic compounds and cyclopropyl-containing molecules.

Uniqueness

The unique combination of the cyclopropyl group, fluorine atom, and dihydrobenzo[k]phenanthridin core gives this compound distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24FNO4

Molecular Weight

421.5 g/mol

IUPAC Name

(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid

InChI

InChI=1S/C25H24FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,13,15,19,22,28-29H,5-6,10-12H2,(H,30,31)/t15-,19?,22+/m1/s1

InChI Key

VZEBMUGCZPAAOY-KKKMTZTLSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C4=C2CC(C5=C4C=CC(=C5)F)[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C4=C2CC(C5=C4C=CC(=C5)F)C(CC(CC(=O)O)O)O

Origin of Product

United States

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